3,4,5-Trimethoxybenzoylacetonitrile

Description

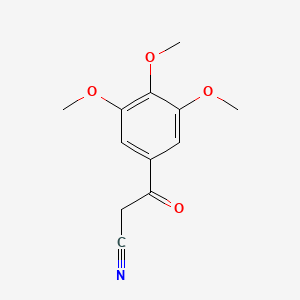

Structure

3D Structure

Properties

IUPAC Name |

3-oxo-3-(3,4,5-trimethoxyphenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-15-10-6-8(9(14)4-5-13)7-11(16-2)12(10)17-3/h6-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFEMIDXDJDTTKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594277 | |

| Record name | 3-Oxo-3-(3,4,5-trimethoxyphenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50606-35-4 | |

| Record name | 3-Oxo-3-(3,4,5-trimethoxyphenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 3,4,5 Trimethoxybenzoylacetonitrile

Established Synthetic Routes for 3,4,5-Trimethoxybenzoylacetonitrile and its Analogs

The synthesis of this compound, a valuable intermediate in organic synthesis, is primarily achieved through well-established nucleophilic substitution reactions. These methods often involve the use of specific reagents and precursors to construct the characteristic β-ketonitrile framework.

Nucleophilic Substitution Reactions in its Preparation

The core synthetic strategy for this compound relies on the formation of a new carbon-carbon bond via a nucleophilic attack. A common approach involves the reaction of a nucleophilic cyanide source with an appropriate electrophilic precursor derived from 3,4,5-trimethoxybenzoic acid. This fundamental transformation underscores many of the specific methods detailed below.

Employment of Specific Reagents and Catalysts

The successful synthesis of this compound is highly dependent on the choice of reagents and catalysts. Potassium cyanide (KCN) is a widely used nucleophilic cyanide source in these reactions. wikipedia.org Its utility in organic synthesis extends to the preparation of various nitriles and carboxylic acids. wikipedia.org

While direct references for the use of sodium hydride or Houben-Hoesch catalysts in the synthesis of this compound specifically are not prevalent in the provided search results, the Houben-Hoesch reaction is a known method for the synthesis of aryl ketones. This reaction typically involves the reaction of a nitrile with an activated aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride, and hydrogen chloride.

Preparation from Phenacyl Halides and Related Precursors

A primary and effective method for synthesizing this compound involves the reaction of a 3,4,5-trimethoxyphenacyl halide, such as the chloride or bromide, with a cyanide salt like potassium cyanide. This reaction is a classic example of a nucleophilic substitution, where the cyanide ion displaces the halide ion to form the desired product. This approach is a common strategy for the preparation of β-ketonitriles in general.

| Precursor | Reagent | Product | Reaction Type |

| 3,4,5-Trimethoxyphenacyl Halide | Potassium Cyanide | This compound | Nucleophilic Substitution |

| 3,4,5-Trimethoxybenzonitrile | Activated Acetonitrile (B52724) Derivative | This compound | Acylation |

Chemical Transformations and Reaction Pathways Utilizing this compound as an Intermediate

The presence of both a reactive methylene (B1212753) group, activated by the adjacent carbonyl and cyano groups, and the electrophilic carbonyl and cyano functionalities, makes this compound a versatile intermediate for the synthesis of a wide array of more complex molecules, particularly heterocyclic compounds.

Cyclization Reactions to Form Heterocyclic Ring Systems (e.g., Isoxazole, Pyridone, Pyrazole (B372694) Derivatives)

The β-ketonitrile moiety in this compound is an ideal precursor for constructing five- and six-membered heterocyclic rings through cyclization reactions.

Isoxazoles: 3,4,5-Trisubstituted isoxazoles can be synthesized through the [3+2] cycloaddition of nitrile oxides with 1,3-dicarbonyl compounds. beilstein-journals.orgnih.govchemrxiv.org This method provides an environmentally friendly route to these important structures, which are found in numerous bioactive natural products and pharmaceuticals. beilstein-journals.orgnih.govchemrxiv.org The reaction of this compound with hydroxylamine (B1172632) would be expected to yield a 3-(3,4,5-trimethoxyphenyl)-5-aminoisoxazole. The general synthesis of isoxazoles often involves the reaction of hydroxylamine with 1,3-dicarbonyl compounds. youtube.com

Pyridones: While the direct synthesis of pyridones from this compound is not explicitly detailed, the synthesis of N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one derivatives has been reported. nih.gov The traditional synthesis of 2-pyridones often involves condensation reactions of acyclic building blocks. chemrxiv.org The reactivity of the β-ketonitrile could allow for condensation with a suitable three-carbon component to form a substituted pyridone ring.

Pyrazoles: Pyrazoles are commonly synthesized by reacting a hydrazine (B178648) with a 1,3-dicarbonyl compound. youtube.com In the case of this compound, reaction with hydrazine or a substituted hydrazine would lead to the formation of a 3-amino-5-(3,4,5-trimethoxyphenyl)pyrazole. The Knorr pyrazole synthesis is a well-known method for this transformation. youtube.com Multicomponent syntheses also provide a route to highly substituted pyrazoles. beilstein-journals.orgnih.gov

| Reactant with this compound | Resulting Heterocycle |

| Hydroxylamine | Isoxazole derivative |

| Hydrazine | Pyrazole derivative |

| Suitable 1,3-dicarbonyl or equivalent | Pyridone derivative |

Reactivity of the Cyano and Carbonyl Functionalities in Nucleophilic Additions

The cyano and carbonyl groups of this compound are both susceptible to nucleophilic attack, providing avenues for further chemical modification.

The carbonyl group can undergo typical reactions of ketones, such as reduction to a secondary alcohol or reductive amination. Nucleophilic addition to the carbonyl can be a key step in the construction of more complex molecular architectures.

The cyano group can also be a site for nucleophilic addition. For instance, it can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. Additionally, organometallic reagents can add to the nitrile to form, after hydrolysis, ketones. The reactivity of both functional groups allows for a diverse range of chemical transformations, making this compound a valuable building block in synthetic organic chemistry.

Formation of Complex Molecular Architectures (e.g., Streptonigrin (B15502) Analogs)

The 3,4,5-trimethoxyphenyl moiety is a key structural feature in a number of biologically active natural products, including the potent antitumor antibiotic streptonigrin. nih.govnih.gov The total synthesis of streptonigrin and its analogs has been a significant focus in synthetic organic chemistry, with various strategies developed to construct its complex tetracyclic framework. nih.gov While direct use of this compound as a starting material in published syntheses of streptonigrin analogs is not extensively documented, its structural components are highly relevant to the assembly of the C and D rings of the streptonigrin core. nih.gov

The C-ring of streptonigrin is a pentasubstituted pyridine (B92270), and the D-ring is a substituted phenyl group. The synthesis of such highly substituted pyridines can be achieved through various condensation reactions. nih.govillinois.edu For instance, a [3+3] cycloaddition of enamines with unsaturated aldehydes or ketones provides a viable route to substituted pyridines. nih.gov Given that this compound is a β-ketonitrile, it can potentially serve as a precursor to a C3 synthon for pyridine ring formation.

Furthermore, the C-D ring linkage in streptonigrin model systems has been successfully constructed using Suzuki-Miyaura cross-coupling reactions. nih.gov This suggests that a boronate ester derivative of a 3,4,5-trimethoxyphenyl fragment could be coupled with a suitable pyridine partner to form the core structure of streptonigrin analogs. The this compound could be envisioned as a starting point for the elaboration of such a D-ring fragment.

Synthesis of Advanced Derivatives and Analogs with Modified Structures

The reactivity of the keto and nitrile groups, along with the aromatic ring of this compound, allows for the synthesis of a diverse range of advanced derivatives and analogs with modified structures.

Construction of Core Structures Incorporating the 3,4,5-Trimethoxybenzoyl Moiety

The 3,4,5-trimethoxybenzoyl moiety is a recognized pharmacophore, and its incorporation into various heterocyclic scaffolds is a common strategy in drug design. nih.govmdpi.com The versatility of this compound as a building block is demonstrated in the synthesis of various heterocyclic systems.

One common approach involves the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.orgrsc.org this compound, with its active methylene group, can participate in Knoevenagel condensations with various aldehydes and ketones to yield α,β-unsaturated products. These products can then undergo further cyclization reactions to form a variety of heterocyclic cores.

For example, the reaction of β-ketonitriles with other reagents can lead to the formation of substituted pyridines, quinolines, and other fused heterocyclic systems. mdpi.comnih.govnih.gov The synthesis of 4-(3,4,5-trimethoxyphenyl)thiazole-pyrimidine derivatives has been reported, starting from 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one, a compound that can be conceptually derived from this compound. mdpi.com This highlights the potential of the trimethoxybenzoylacetonitrile core to be transformed into more complex heterocyclic structures.

The Thorpe-Ziegler reaction, an intramolecular self-condensation of dinitriles, provides another route to cyclic ketones, which can be further functionalized. wikipedia.orgbuchler-gmbh.com Derivatives of this compound could potentially be designed to undergo such intramolecular cyclizations to create novel ring systems.

| Starting Material | Reagent(s) | Product Core Structure | Reaction Type |

| This compound | Aldehyde/Ketone, Base | α,β-Unsaturated nitrile | Knoevenagel Condensation |

| This compound | Enamine | Substituted Pyridine | [3+3] Cycloaddition |

| Dinitrile derivative of this compound | Base | Cyclic Ketone | Thorpe-Ziegler Reaction |

| 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one | Thiourea, Dichloromethylpyrimidine | Thiazole-pyrimidine | Cyclocondensation |

Strategies for Introducing Additional Functional Groups onto the Basic Scaffold

The introduction of additional functional groups onto the basic scaffold derived from this compound is crucial for modulating the physicochemical and biological properties of the resulting molecules. Several strategies can be employed to achieve this functionalization.

The active methylene group of this compound is a key site for introducing new substituents. Alkylation and acylation reactions at this position can be used to append a wide variety of functional groups.

Furthermore, the nitrile group itself can be transformed into other functionalities. For instance, it can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions to form heterocyclic rings such as tetrazoles. mdpi.com

The aromatic ring provides another handle for functionalization. Electrophilic aromatic substitution reactions can be used to introduce substituents such as nitro groups or halogens, which can then be further manipulated. For instance, a nitro group can be reduced to an amine, which can then be acylated or used in the formation of other nitrogen-containing heterocycles. nih.gov

Michael addition reactions, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, offer a powerful method for C-C and C-heteroatom bond formation. researchgate.netsrce.hrmdpi.commdpi.com Derivatives of this compound, particularly those that have undergone a Knoevenagel condensation, can act as Michael acceptors, allowing for the introduction of a wide range of nucleophiles.

| Functionalization Site | Reaction Type | Reagents | Resulting Functional Group |

| Active Methylene | Alkylation | Alkyl halide, Base | Substituted α-carbon |

| Active Methylene | Acylation | Acyl chloride, Base | β-Diketone derivative |

| Nitrile Group | Hydrolysis | Acid/Base | Carboxylic acid/Amide |

| Nitrile Group | Cycloaddition | Sodium azide | Tetrazole |

| Aromatic Ring | Nitration | Nitric acid, Sulfuric acid | Nitro group |

| α,β-Unsaturated System | Michael Addition | Nucleophile (e.g., thiol, amine) | 1,4-Adduct |

Stereoselective Synthetic Approaches for Derivative Preparation

The development of stereoselective synthetic methods is of paramount importance for the preparation of chiral molecules, which often exhibit distinct biological activities. wikipedia.org Several stereoselective approaches can be envisioned for the preparation of derivatives of this compound.

One strategy involves the asymmetric reduction of the ketone functionality. wikipedia.orgresearchgate.netnih.govresearchgate.netnih.gov A variety of chiral reducing agents and catalysts, such as those based on oxazaborolidines or transition metals with chiral ligands, can be employed to convert the prochiral ketone into a chiral alcohol with high enantioselectivity. This introduces a stereocenter that can influence the stereochemical outcome of subsequent reactions.

Another approach is to utilize the "chiral pool," which consists of readily available, enantiomerically pure natural products such as amino acids and sugars. wikipedia.orgresearchgate.netbaranlab.org These chiral building blocks can be incorporated into the synthetic scheme to introduce chirality. For example, a chiral amine derived from the chiral pool could be used in a condensation reaction with the ketone of this compound to form a chiral enamine, which could then participate in diastereoselective reactions.

Furthermore, substrate-controlled diastereoselective reactions can be employed. researchgate.net By introducing a chiral auxiliary or a stereocenter early in the synthetic sequence, it is possible to control the stereochemistry of newly formed chiral centers. For instance, a chiral substituent on the aromatic ring or on a group attached to the active methylene could direct the approach of reagents in subsequent transformations.

Finally, asymmetric catalysis can be applied to various reactions involving derivatives of this compound. For example, an asymmetric Michael addition to an α,β-unsaturated derivative could be catalyzed by a chiral organocatalyst or a metal complex with a chiral ligand, leading to the formation of a new stereocenter with high enantiomeric excess.

| Stereoselective Approach | Description | Example Reaction |

| Asymmetric Reduction | Enantioselective reduction of the ketone to a chiral alcohol. | Reduction with a chiral borane (B79455) reagent or a transition metal catalyst with a chiral ligand. |

| Chiral Pool Synthesis | Incorporation of a chiral building block from a natural source. | Condensation with a chiral amine to form a chiral imine or enamine. |

| Substrate-Controlled Diastereoselection | Use of an existing stereocenter to control the formation of new stereocenters. | Michael addition to a derivative containing a chiral auxiliary. |

| Asymmetric Catalysis | Use of a chiral catalyst to induce enantioselectivity in a reaction. | Asymmetric Michael addition catalyzed by a chiral organocatalyst. |

Molecular Design and Computational Studies Pertaining to 3,4,5 Trimethoxybenzoylacetonitrile

Conformational Analysis and Molecular Modeling of the Compound and its Derivatives

Conformational analysis is fundamental to understanding a molecule's three-dimensional structure, which in turn dictates its physical properties and biological activity. For 3,4,5-Trimethoxybenzoylacetonitrile, with its flexible methoxy (B1213986) and acylacetonitrile groups, a multitude of conformations are possible.

Molecular modeling techniques are employed to identify the most stable conformers (those with the lowest potential energy). This process typically involves a systematic search of the molecule's potential energy surface. The rotation around key single bonds, such as the C-C bond between the phenyl ring and the carbonyl group, and the C-C bond of the acetonitrile (B52724) moiety, defines the primary dihedral angles of interest.

While specific conformational analysis studies on this compound are not extensively documented in publicly available literature, insights can be drawn from studies on structurally related compounds. For instance, molecular simulation studies on derivatives of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide have been used to understand their stable conformations and interactions within biological targets. nih.gov Such studies utilize molecular dynamics simulations to explore how the molecule behaves over time, revealing stable poses and intermolecular interactions. nih.gov For this compound, a similar approach would reveal the preferred spatial arrangement of the trimethoxy-substituted ring relative to the benzoylacetonitrile (B15868) side chain.

A rigid potential energy surface scan, where dihedral angles are systematically rotated, can identify local and global energy minima. The results of such a hypothetical scan are presented below, illustrating the energetic landscape associated with key rotations in the molecule.

| Dihedral Angle | Description | Hypothetical Energy Minimum (°) |

| C(aryl)-C(aryl)-C(carbonyl)-C(methylene) | Rotation around the bond connecting the phenyl ring and the carbonyl group | ~45° |

| C(carbonyl)-C(methylene)-C(cyano)-N | Rotation around the bond between the carbonyl and methylene (B1212753) carbons | ~180° |

| C(aryl)-C(aryl)-O-C(methyl) | Rotation of the para-methoxy group | ~0° (planar) |

| C(aryl)-C(aryl)-O-C(methyl) | Rotation of the meta-methoxy groups | ~±90° (out-of-plane) |

This table presents hypothetical data based on common findings for similar molecular structures.

Application of Quantum Chemical Methods in Structural Elucidation and Reactivity Prediction (e.g., Density Functional Theory)

Quantum chemical methods, particularly Density Functional Theory (DFT), offer a higher level of theory to refine structural parameters and predict electronic properties. DFT calculations can provide highly accurate geometric parameters (bond lengths and angles) that can be compared with experimental data, such as that from X-ray crystallography, to validate the computed structure.

Beyond simple structure, DFT is a powerful tool for predicting a molecule's reactivity. By calculating the distribution of electrons, key reactivity indicators can be determined. These include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. It identifies electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, typically colored blue), predicting where the molecule is likely to interact with other reagents. For this compound, the oxygen atoms of the carbonyl and methoxy groups, along with the nitrogen of the nitrile, would be expected to be nucleophilic sites.

While specific DFT data for this compound is not readily published, the table below provides hypothetical values for key electronic properties that would be obtained from such a calculation, illustrating the type of information yielded by these methods.

| Property | Hypothetical Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.2 D | Measures overall polarity of the molecule |

This table contains hypothetical data for illustrative purposes.

These calculations are essential for the rational design of new molecules, allowing chemists to tune the electronic properties of a lead compound to enhance its desired reactivity or properties.

Computational Approaches to Understanding Reaction Mechanisms Involving the Compound

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions. By modeling the transformation from reactants to products, researchers can identify transition states (the highest energy point along a reaction coordinate) and intermediates. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of a reaction's feasibility and rate. nih.gov

For the synthesis of this compound, a likely route involves the acylation of a suitable acetonitrile derivative with a 3,4,5-trimethoxybenzoyl halide or ester. Computational modeling of this reaction could:

Compare different pathways: For example, modeling a base-catalyzed Claisen condensation between 3,4,5-trimethoxybenzoate (B1228286) and acetonitrile.

Explain stereoselectivity or regioselectivity: In more complex reactions, computations can explain why one isomer is formed preferentially over another.

A computational study would involve locating the geometry of all stationary points (reactants, intermediates, transition states, and products) on the potential energy surface. The table below outlines a hypothetical reaction pathway for the synthesis of this compound, including the types of data that would be computationally determined.

| Reaction Step | Description | Computationally Determined Parameter | Hypothetical Value |

| 1 | Deprotonation of Acetonitrile | Free Energy of Reaction (ΔG) | -5 kcal/mol |

| 2 | Nucleophilic attack on 3,4,5-Trimethoxybenzoyl Chloride | Activation Energy (ΔEa) of Transition State 1 | +15 kcal/mol |

| 3 | Formation of Tetrahedral Intermediate | Free Energy of Reaction (ΔG) | -10 kcal/mol |

| 4 | Elimination of Chloride Ion | Activation Energy (ΔEa) of Transition State 2 | +5 kcal/mol |

This table presents a hypothetical reaction mechanism and associated energetic data for illustrative purposes.

By providing this level of mechanistic detail, computational studies can guide the optimization of reaction conditions (e.g., temperature, solvent, catalyst) to improve yields and reduce byproducts, making the synthesis more efficient and economical.

Biological Activities and Preclinical Investigations of 3,4,5 Trimethoxybenzoylacetonitrile Derivatives

Elucidation of Molecular Mechanisms of Action for Derived Compounds

Understanding how these compounds exert their effects at a molecular level is crucial for their development as therapeutic agents. Research has identified several key mechanisms, including enzyme inhibition, disruption of cellular structures, and interference with specific signaling pathways.

A significant mechanism of action for certain 3,4,5-trimethoxybenzoyl derivatives is the disruption of the folate pathway through the inhibition of dihydrofolate reductase (DHFR). A prime example is 3-O-(3,4,5-trimethoxybenzoyl)-(-)-epicatechin (TMECG), a synthetic derivative of a green tea polyphenol. nih.govacs.org

TMECG functions as a prodrug, which is selectively activated within melanoma cells by the enzyme tyrosinase. nih.govacs.orgresearchgate.net This activation process generates a stable quinone methide product. nih.govnih.gov This resulting molecule is a potent, irreversible inhibitor of human DHFR. nih.govacs.org The inhibition of DHFR, a critical enzyme in the folate metabolic pathway, disrupts the synthesis of nucleotides and amino acids, thereby impeding cancer cell proliferation. The treatment of melanoma cells with TMECG has been shown to affect cellular folate transport and downregulate the gene expression of DHFR, further supporting its role as an antifolate compound. nih.govnih.govbioworld.com

The antifolate activity of TMECG also leads to an increase in intracellular oxidized folate coenzymes. nih.gov This has a downstream effect of inhibiting dihydropteridine reductase, an enzyme necessary for recycling tetrahydrobiopterin (B1682763) (H4B), which in turn leads to endothelial nitric oxide synthase (eNOS) uncoupling and the production of superoxide. nih.gov

Another well-documented mechanism for this class of compounds is the inhibition of microtubule polymerization, a process essential for cell division. The compound 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl)imidazol (BZML) exemplifies this activity. sigmaaldrich.comnih.gov

BZML targets the colchicine (B1669291) binding site on tubulin, preventing the assembly of microtubules. sigmaaldrich.comnih.gov This disruption of the microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase. sigmaaldrich.com In addition to its effects on tubulin, BZML has been found to cause DNA damage, either by directly targeting DNA or through the generation of reactive oxygen species (ROS). sigmaaldrich.comnih.gov This dual-pronged attack, targeting both the cytoskeleton and genetic material, contributes to its potent anticancer effects, which are observed even in multidrug-resistant colorectal cancer cells. sigmaaldrich.com

Other derivatives containing the 3,4,5-trimethoxybenzoyl group have also been designed as tubulin polymerization inhibitors. For instance, a series of 2-aryl-4-(3,4,5-trimethoxybenzoyl)-5-substituted-1,2,3-triazoles were synthesized and shown to potently disrupt microtubule dynamics and induce G2/M cell cycle arrest. nih.gov Similarly, a derivative of evodiamine (B1670323) incorporating the trimethoxybenzoyl moiety was found to inhibit microtubule assembly. nih.gov

Beyond direct enzyme and structural protein inhibition, derivatives of 3,4,5-trimethoxybenzoylacetonitrile interact with other cellular components to exert their biological effects. As mentioned, the prodrug TMECG requires interaction with the melanocyte-specific enzyme tyrosinase for its activation, highlighting a targeted approach for melanoma. nih.govacs.org

Furthermore, the downstream effects of DHFR inhibition by TMECG include the modulation of the eNOS system, demonstrating a cross-talk between the folate pathway and nitric oxide signaling. nih.gov In the case of BZML, studies have shown that it can inhibit the function of P-glycoprotein (P-gp), a membrane transporter responsible for the efflux of many chemotherapy drugs from cancer cells. sigmaaldrich.com By inhibiting this pump, BZML can potentially overcome multidrug resistance and enhance the efficacy of other anticancer agents. sigmaaldrich.com

Engagement with Molecular Targets in Preclinical Models

The validation of a compound's interaction with its intended molecular target is a cornerstone of preclinical drug discovery. drugtargetreview.com This involves both in vitro assays to determine binding affinity and selectivity, and cellular or animal models to confirm the engagement and its therapeutic consequences.

The potency of a compound is often quantified by its binding affinity for its molecular target. For the activated quinone methide form of TMECG, fluorescence quenching assays were used to measure its binding to recombinant human DHFR (rHDHFR), revealing a strong interaction with a dissociation constant (KI) of 8.2 ± 0.11 nM. acs.org The parent compound, TMECG, also demonstrated inhibitory activity against rHDHFR with an effective inhibition constant (KI*) of 0.11 µM. acs.orgbioworld.com

The anticancer activity of these compounds is frequently assessed using cell-based proliferation assays, which determine the half-maximal inhibitory concentration (IC50). This value represents the concentration of a drug that is required for 50% inhibition in vitro. While not a direct measure of binding affinity, it is a critical indicator of a compound's potency.

The ultimate goal of preclinical research is to build confidence that a compound's mechanism of action will translate into therapeutic efficacy in a clinical setting. drugtargetreview.com This requires demonstrating that the engagement of the molecular target by the drug candidate leads to a desired physiological outcome in relevant disease models. drugtargetreview.comnih.gov

For TMECG, its pharmacological efficacy was confirmed in a mouse melanoma model. nih.govresearchgate.net Administration of the compound led to an inhibition of tumor growth and metastasis, which significantly increased the mean survival time of the treated animals. nih.govresearchgate.net This in vivo validation, coupled with the detailed in vitro mechanistic studies, strongly supports the potential of TMECG as a clinical candidate for melanoma therapy by confirming that its antifolate action is effective in a living organism. nih.gov

Similarly, the potent in vitro activity of BZML against both sensitive and intrinsically drug-resistant colorectal cancer cell lines provides a strong rationale for its further development. sigmaaldrich.com The demonstration that it targets both tubulin and DNA, while also inhibiting drug efflux pumps, suggests it could be a promising therapeutic for treating challenging, resistant cancers. sigmaaldrich.comnih.gov These preclinical findings are essential for guiding the progression of drug candidates into clinical trials. drugtargetreview.com

Table of Mentioned Compounds

Modulation of Biochemical Pathways and Cellular Processes

Inhibition of Advanced Glycation End-product (AGE) Formation via Maillard Reaction Inhibition by Derivatives

Advanced glycation end-products (AGEs) are a diverse group of molecules formed through a non-enzymatic reaction between reducing sugars and the amino groups of proteins, lipids, or nucleic acids, known as the Maillard reaction. rsc.org The accumulation of AGEs in the body is implicated in the pathogenesis of various diseases, including diabetic complications, atherosclerosis, and Alzheimer's disease. rsc.orgnih.gov Consequently, the inhibition of AGE formation is a promising therapeutic strategy.

The Maillard reaction begins with the formation of Amadori products from the reaction of carbonyl compounds with amino compounds. mdpi.com These early products can then undergo further reactions to form AGEs. mdpi.com Research has shown that certain natural and synthetic compounds can inhibit this process. For instance, methanolic extracts of Origanum majorana have demonstrated the ability to inhibit the formation of cross-linked AGEs. nih.gov Specifically, at concentrations of 5 and 10 mg/mL, the extract showed significant inhibitory activity. nih.gov Similarly, polyphenolic compounds found in plants like Scutellaria alpina and Scutellaria altissima have been identified as potent inhibitors of AGE formation. nih.govmdpi.com Baicalin and luteolin, in particular, were found to be more effective than the reference drug aminoguanidine. nih.govmdpi.com

The mechanism of inhibition can vary. Some compounds may trap intermediate products of the Maillard reaction, such as 5-hydroxymethylfurfural (B1680220) (HMF). L-cysteine, for example, has been shown to inhibit the Maillard reaction by trapping HMF. mdpi.com Other compounds, like those found in coffee silverskin extract, can inhibit the formation of Amadori products and also form complexes with proteins, thereby preventing glycation. nih.gov

| Compound/Extract | AGE Inhibition Activity | Reference |

| Origanum majorana methanolic extract | Inhibits cross-linked AGE formation | nih.gov |

| Scutellaria alpina & S. altissima extracts | Strong antiglycation properties | nih.govmdpi.com |

| Baicalin | 90.4% inhibition at 100 µg/mL | nih.govmdpi.com |

| Luteolin | 85.4% inhibition at 100 µg/mL | nih.govmdpi.com |

| L-cysteine | Inhibits Maillard reaction by trapping HMF | mdpi.com |

| Coffee Silverskin Extract | Inhibits Amadori product formation | nih.gov |

Impact on Cell Cycle Progression and Induction of Apoptosis in Cancer Cell Lines

Derivatives of this compound have demonstrated significant effects on the cell cycle and the induction of apoptosis (programmed cell death) in various cancer cell lines. These actions are crucial for their potential as anticancer agents.

One area of focus has been on chalcone (B49325) derivatives incorporating the 3,4,5-trimethoxyphenyl group. These compounds have been shown to act as mitotic arresters, interfering with the process of cell division. nih.gov For instance, certain 3,4,5-trimethoxychalcones inhibit tubulin polymerization, a critical step in the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase. nih.govnih.gov This disruption of microtubule dynamics ultimately triggers apoptosis. nih.gov

A synthesized ciprofloxacin (B1669076) 3,4,5-trimethoxy chalcone hybrid (CCH) has been shown to cause a concentration and time-dependent reduction in the viability of human hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF7) cells. waocp.orgnih.gov This compound induced pre-G1 apoptosis and cell cycle arrest at the G2/M stage. nih.gov The pro-apoptotic effects of CCH were linked to the up-regulation of the tumor suppressor protein p53. waocp.orgnih.gov

Similarly, 1-(3′,4′,5′-trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazoles, which are bioisosteres of combretastatin (B1194345) A-4, have shown potent antiproliferative activity. nih.gov These compounds cause an accumulation of HeLa cells in the G2/M phase of the cell cycle, which is characteristic of agents that disrupt microtubules. nih.gov The most active derivatives in this series exhibited IC50 values in the nanomolar range against a panel of cancer cell lines. nih.gov

Furthermore, the metabolite of the resveratrol (B1683913) analogue DMU-212, 3′-hydroxy-3,4,5,4′-tetramethoxystilbene (DMU-214), has been found to trigger G2/M cell cycle arrest and receptor-mediated apoptosis in the SKOV-3 ovarian cancer cell line. mdpi.com

| Derivative Class | Cancer Cell Line(s) | Effect on Cell Cycle | Induction of Apoptosis | Reference |

| 3,4,5-Trimethoxychalcones | Human cervical cancer | Mitotic arrest | Microtubule destabilization | nih.gov |

| Ciprofloxacin 3,4,5-trimethoxy chalcone hybrid | HepG2, MCF7 | G2/M arrest | Pre-G1 apoptosis, p53 up-regulation | waocp.orgnih.gov |

| 1-(3′,4′,5′-trimethoxybenzoyl)-1,2,4-triazoles | HeLa | G2/M accumulation | - | nih.gov |

| 3′-hydroxy-3,4,5,4′-tetramethoxystilbene | SKOV-3 | G2/M arrest | Receptor-mediated apoptosis | mdpi.com |

Broad Spectrum Preclinical Pharmacological Activities of Structurally Related Derivatives

Antineoplastic Activity in Various Cellular Models

The 3,4,5-trimethoxyphenyl moiety is a key structural feature in many compounds with promising antineoplastic activity. Derivatives incorporating this group have been extensively studied in various cancer cell models, demonstrating a broad range of inhibitory effects.

Chalcones bearing a 3,4,5-trimethoxylated A ring have shown significant antiproliferative activity against colorectal and prostatic cancer cells. mdpi.com For example, an indolyl chalcone derivative exhibited excellent activity with IC50 values of less than 50 nM. mdpi.com Another phenolic chalcone from this series was found to exert its effect by inducing the depolymerization of cellular microtubules. mdpi.com The 3,4,5-trimethoxyphenyl group in these chalcones appears to be crucial for their interaction with the colchicine binding site on tubulin, leading to the inhibition of tubulin assembly. nih.gov

Pyrrolidone derivatives with a 3,4,5-trimethoxyphenyl moiety have also been synthesized and evaluated for their anticancer activity. mdpi.com The incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into these structures enhanced their activity against human A549 lung epithelial cells. mdpi.com

Furthermore, 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives have demonstrated prominent in vitro anticancer activity against MCF-7 and A549 cell lines. researchgate.net The design of these hybrid molecules often aims to combine the pharmacophoric features of different classes of anticancer agents to achieve enhanced potency and selectivity.

The antimitotic and antivascular activity of 1-(3′,4′,5′-trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazoles has also been reported. nih.gov Certain derivatives in this class were significantly more active than the natural product combretastatin A-4, with IC50 values in the low nanomolar range against a variety of cancer cell lines, including HT-29, A549, and MCF-7. nih.gov

| Derivative Class | Cancer Cell Line(s) | IC50 Values | Mechanism of Action | Reference |

| Indolyl chalcone | Colorectal, Prostatic | < 50 nM | Apoptosis induction | mdpi.com |

| Chromonyl chalcone | Colorectal, Prostatic | 2.6–5.1 µM | Apoptosis induction | mdpi.com |

| Phenolic chalcone | Colorectal, Prostatic | 17–31 nM | Microtubule depolymerization | mdpi.com |

| 1-(3′,4′,5′-trimethoxybenzoyl)-1,2,4-triazoles | HT-29, A549, MCF-7 | 0.21–6.0 nM | Tubulin polymerization inhibition | nih.gov |

| Pyrrolidone-oxadiazolethione/triazolethione | A549 | Reduces viability to 28.0-29.6% | Not specified | mdpi.com |

| 3,4,5-trimethoxycinnamamide-1,2,3-triazoles | MCF-7, A549 | Prominent activity | Not specified | researchgate.net |

Antiviral and Antimicrobial Research

The this compound scaffold and its derivatives have been investigated for their potential antiviral and antimicrobial properties, often through the synthesis of hybrid molecules that incorporate other known bioactive heterocyclic rings like triazoles and benzimidazoles.

Research into 3,4,5-trimethoxycinnamic acid (TMCA) derivatives has revealed a broad range of medicinal properties, including antiviral and antimicrobial activities. nih.gov The structural modification of TMCA has led to the development of drug-like candidates with therapeutic potential. nih.gov

In the context of antiviral research, some studies have focused on the synthesis of triazole derivatives of natural products. For example, new triazole-substituted triterpene derivatives have been synthesized and shown to exhibit anti-RSV (Respiratory Syncytial Virus) activity. beilstein-journals.org The introduction of a 1-(3-nitrophenyl)-1,2,3-triazol-4-yl substituent significantly increased the antiviral activity compared to the parent triterpene scaffolds. beilstein-journals.org While not directly derivatives of this compound, this highlights the utility of the triazole moiety in developing antiviral agents.

Regarding antimicrobial activity, the 1,2,3-triazole ring is a common feature in the design of new agents. For instance, a series of triazolyl-pterostilbene derivatives were designed and synthesized, with some compounds exhibiting potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Compound 4d in this study showed a minimum inhibitory concentration (MIC) of 1.2-2.4 μg/mL against MRSA. nih.gov

Furthermore, benzimidazole-triazole hybrids have been systematically reviewed for their antimicrobial and antiviral activities. nih.gov The presence of certain substituents on the benzimidazole (B57391) and/or triazole rings, including methoxy (B1213986) groups, has been found to increase the antimicrobial activity of these hybrids. nih.gov These hybrids have shown activity against both Gram-positive and Gram-negative bacteria. nih.gov

| Derivative Class | Target Organism(s) | Activity | Reference |

| 3,4,5-Trimethoxycinnamic acid derivatives | Viruses, Microbes | Broad spectrum activity | nih.gov |

| Triazole-substituted triterpenes | Respiratory Syncytial Virus (RSV) | EC50 = 0.053 µM (most potent) | beilstein-journals.org |

| Triazolyl-pterostilbene derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC = 1.2-2.4 μg/mL (compound 4d) | nih.gov |

| Benzimidazole-triazole hybrids | S. aureus, E. coli, P. aeruginosa | Good zone of inhibition | nih.gov |

Anti-inflammatory Effects

Derivatives containing the 3,4,5-trimethoxyphenyl group have been investigated for their anti-inflammatory properties. Inflammation is a complex biological response implicated in numerous diseases, and the modulation of inflammatory pathways is a key therapeutic goal.

One such derivative, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), an active component of Korean cabbage kimchi, has demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. nih.gov HDMPPA was found to suppress the production of nitric oxide (NO) and prostaglandin (B15479496) E2, as well as the expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov It also attenuated the expression and secretion of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). nih.gov The mechanism of action involves the blockage of NF-κB, MAPKs, and PI3K/Akt signaling pathways. nih.gov

Similarly, studies on other structurally related compounds have highlighted their anti-inflammatory potential. For example, two lupane-type triterpenes were shown to inhibit the LPS-induced production of TNF-α and IL-1β in RAW264.7 macrophages by suppressing NF-κB activation. scielo.br Also, certain trihydroxyflavones have been shown to suppress the overexpression of pro-inflammatory biomarkers in both 2D and 3D macrophage models, acting through the IL-17 and TNF signaling pathways. mdpi.com

While not all of these are direct derivatives of this compound, they share the common feature of a substituted phenyl ring and demonstrate the potential for compounds with this structural motif to exert anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory response.

| Compound | Cell Model | Key Anti-inflammatory Effects | Signaling Pathways Modulated | Reference |

| 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) | LPS-stimulated BV2 microglia | Suppressed NO, PGE2, iNOS, COX-2, TNF-α, IL-1β | NF-κB, MAPKs, PI3K/Akt | nih.gov |

| Lupane-type triterpenes | LPS-induced RAW264.7 macrophages | Inhibited TNF-α, IL-1β production | NF-κB | scielo.br |

| 6,3´,4´- and 7,3´,4´-Trihydroxyflavone | 2D and 3D RAW264.7 models | Suppressed pro-inflammatory biomarkers | IL-17, TNF | mdpi.com |

Central Nervous System (CNS) Activities (e.g., Anticonvulsant and Sedative Effects of TMCA derivatives)

The 3,4,5-trimethoxyphenyl moiety is a key structural feature found in a variety of biologically active compounds, including those with effects on the central nervous system. Research into synthetic analogues of 3,4,5-trimethoxybenzoyl has revealed potential for CNS-depressant and anticonvulsant activities. While specific studies on this compound are limited in the available literature, investigations into closely related analogues provide valuable insights into the potential pharmacological profile of this class of compounds.

The search for novel antiepileptic drugs has led to the exploration of various chemical scaffolds, including those incorporating the 3,4,5-trimethoxyphenyl group. This interest stems from the structural similarities to known CNS-active agents and the potential for this moiety to modulate neuronal excitability.

Preclinical screening of various compounds has indicated that the presence of methoxy groups on a phenyl ring can contribute to anticonvulsant activity. For instance, in a study evaluating a series of isatin-based derivatives, it was observed that methoxylated compounds demonstrated significant anti-seizure activity in the maximal electroshock (MES) model. nih.gov Specifically, derivatives with 2-methoxy, 3-methoxy, and 4-methoxy substitutions on the phenyl ring all exhibited notable protection against MES-induced seizures. nih.gov While these compounds are structurally distinct from this compound, the findings highlight the potential importance of methoxy substituents for anticonvulsant effects.

Table 1: Anticonvulsant Activity of Selected Methoxylated Derivatives (Illustrative)

| Compound Type | Substitution | Anticonvulsant Activity (MES Model) |

| Isatin-based derivative | 2-OCH₃ | Significant |

| Isatin-based derivative | 3-OCH₃ | Significant |

| Isatin-based derivative | 4-OCH₃ | Significant |

Note: This table is illustrative and based on findings for methoxylated isatin (B1672199) derivatives, as specific data for this compound derivatives were not found.

Investigations into the CNS-depressant properties of 3,4,5-trimethoxybenzoyl analogues have provided evidence of their potential sedative effects. A study focused on a series of these analogues revealed that several compounds exhibited a marked reduction in spontaneous motor activity (SMA) and potentiated pentobarbitone-induced hypnosis in animal models.

The reduction in SMA is a common indicator of sedative or CNS-depressant activity. The ability of these analogues to enhance the hypnotic effects of pentobarbitone, a short-acting barbiturate, further suggests an interaction with CNS pathways involved in sedation and sleep. The specific compounds that demonstrated these effects were noted to have varying electronic and stereochemical features, indicating that the 3,4,5-trimethoxybenzoyl scaffold can be chemically modified to modulate sedative potency.

Table 2: CNS-Depressant Profile of 3,4,5-Trimethoxybenzoyl Analogues (Qualitative Data)

| Activity | Observation |

| Spontaneous Motor Activity (SMA) | Several analogues exhibited a marked reduction. |

| Pentobarbitone-induced Hypnosis | Many compounds showed appreciable potentiation. |

Note: This table is based on qualitative descriptions from the abstract of a study on 3,4,5-trimethoxybenzoyl analogues, as detailed quantitative data was not available in the searched sources.

Crystallographic and Structural Analysis of 3,4,5 Trimethoxybenzoylacetonitrile and Its Derivatives

X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) stands as the definitive method for elucidating the solid-state structure of crystalline materials. While a specific crystal structure for 3,4,5-Trimethoxybenzoylacetonitrile is not available in the reviewed literature, detailed analyses of its derivatives provide significant insight into the structural behavior of the 3,4,5-trimethoxyphenyl moiety.

One such derivative, 4,5-bis(3,4,5-trimethoxyphenyl)-2H-1,2,3-triazole methanol (B129727) monosolvate, was synthesized and its structure determined by XRD. nih.govacs.org The analysis revealed a triclinic crystal system with the space group Pī. nih.gov In this structure, the dihedral angles between the central triazole ring and the two 3,4,5-trimethoxyphenyl rings are 34.31(4)° and 45.03(5)°, indicating a twisted conformation. nih.govacs.org The angle between the two trimethoxyphenyl rings themselves is 51.87(5)°. nih.govacs.org

Another structurally characterized derivative is a palladium(II) complex, bis{2-[5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine}palladium(II). osti.gov Its crystal structure analysis showed that two ligands coordinate to the Pd(II) ion, resulting in a distorted trans-PdN₄ square-planar configuration. osti.gov The complex cation is largely planar, with the exception of the methoxy (B1213986) groups. osti.gov

The crystallographic data for these derivatives are summarized in the tables below.

Interactive Data Table: Crystal Data for 4,5-bis(3,4,5-trimethoxyphenyl)-2H-1,2,3-triazole methanol monosolvate nih.gov

| Parameter | Value |

| Chemical Formula | C₂₀H₂₃N₃O₆·CH₄O |

| Formula Weight (Mr) | 433.45 |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 10.1458 (1) |

| b (Å) | 10.6090 (1) |

| c (Å) | 11.0435 (2) |

| α (°) | 89.5708 (6) |

| β (°) | 72.5903 (6) |

| γ (°) | 70.7146 (7) |

| Volume (ų) | 1065.07 (2) |

| Z | 2 |

| Temperature (K) | 90 |

Interactive Data Table: Crystal Data for a 1,2,4-Triazole Derivative acs.org

| Parameter | Value |

| Chemical Formula | 2(C₂₀H₂₂N₅F₁S₁O₁), C₂H₆O, C₂H₅O |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 8.8710(3) |

| b (Å) | 10.1585(3) |

| c (Å) | 12.2617(4) |

| α (°) | 89.445(2) |

| β (°) | 88.082(2) |

| γ (°) | 94.931(2) |

| Temperature (K) | 100(2) |

Application of Electron Diffraction Techniques for Microcrystalline Samples

When compounds fail to form single crystals of sufficient size for conventional X-ray diffraction (typically larger than 5-10 µm), electron diffraction emerges as a powerful alternative. nih.govthermofisher.com Techniques such as 3D electron diffraction (3D ED) or microcrystal electron diffraction (MicroED) can determine high-resolution atomic structures from nanocrystals or microcrystalline powders, often from crystals smaller than 1 µm. nih.govrsc.orgtricliniclabs.com This capability is particularly valuable in pharmaceutical and materials science research, where newly synthesized compounds or different polymorphs often appear as fine powders. nih.gov

The strong interaction of electrons with matter means that even sub-micron sized crystals can produce a measurable diffraction pattern. rsc.orgrigaku.com Modern electron diffractometers, often built upon transmission electron microscope (TEM) platforms, can collect a full 3D diffraction dataset by rotating a single nanocrystal in the electron beam. acs.orgmdpi.com This approach bypasses the often challenging and time-consuming process of growing large single crystals, accelerating the pace of structural analysis. osti.govthermofisher.com

For organic molecules, which can be sensitive to radiation damage, data collection is often performed under cryogenic conditions (cryo-EM). mdpi.comresearchgate.net However, if a sample is stable in the vacuum of the microscope, high-quality data can also be obtained at room temperature. mdpi.com Although no specific study applying electron diffraction to this compound has been reported, the technique is highly applicable for obtaining structural information should it only form microcrystalline material. osti.govrsc.org

Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding) and Crystal Packing

In the crystal structure of 4,5-bis(3,4,5-trimethoxyphenyl)-2H-1,2,3-triazole methanol monosolvate, significant intermolecular hydrogen bonds are observed. nih.govacs.org Specifically, N—H⋯O and O—H⋯N hydrogen bonds link the triazole molecules and the methanol solvent molecules, forming a centrosymmetric dimer. nih.govacs.org This R²₂(10) hydrogen-bonding motif is a key feature of its crystal packing.

For the palladium(II) complex of a 3,4,5-trimethoxyphenyl derivative, the planarity of the ligand is supported by two intramolecular C—H⋯N hydrogen bonds. osti.gov In the broader crystal structure, the packing is consolidated by a network of interactions, including classical N/O—H⋯O hydrogen bonds and weaker C—H⋯F, C—H⋯N, and C—H⋯O contacts. osti.gov Furthermore, π–π stacking interactions contribute to the formation of sheets parallel to the ab plane. osti.gov The analysis of intermolecular interactions in other complex triazole derivatives also highlights the importance of various hydrogen bonds (such as O-H···S, C-H···F, C-H···S) and π-interactions (C-H···π, lp···π, and π···π) in stabilizing the crystal structure. acs.org

The formation of intramolecular hydrogen bonds is a recognized strategy for enhancing molecular planarity. rsc.org This planarity, in turn, can facilitate more effective crystal packing through interactions like π–π stacking, leading to stabilized solid-state structures. rsc.org

Future Research Emphasizes Optimization and Rational Design for 3,4,5-Trimethoxybenzoyl Derivatives

The 3,4,5-trimethoxybenzoyl scaffold, a key structural component of this compound, is a highly valued pharmacophore in medicinal chemistry. Its presence is characteristic of numerous biologically active compounds, including potent anticancer agents that target tubulin polymerization. nih.gov Future research is intensely focused on leveraging this scaffold to develop next-generation therapeutics through innovative synthetic methods, rational drug design, in-depth preclinical analysis, and detailed structure-activity relationship (SAR) studies.

Q & A

Q. What are the established synthetic routes for 3,4,5-Trimethoxybenzoylacetonitrile, and how do reaction conditions influence product yield?

The synthesis typically involves condensation of 3,4,5-trimethoxybenzaldehyde with nitrile precursors, followed by reduction or functional group interconversion. For example, a related intermediate, β-nitro-3,4,5-trimethoxystyrene, was synthesized by reacting 3,4,5-trimethoxybenzaldehyde with nitroethane in acetic acid and cyclohexamine at 95°C, yielding 77% product after recrystallization . Adjusting solvent systems (e.g., ethanol/ethyl acetate mixtures) and stoichiometric ratios of reducing agents like NaBH₄ can optimize yields during reduction steps. Monitoring reaction progress via TLC (e.g., Rf = 0.62 in ethyl acetate) ensures intermediate purity .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

Key methods include:

- TLC : Use silica gel GF254 with ethyl acetate to monitor Rf values (e.g., 0.56–0.62 for intermediates) .

- Melting Point Analysis : Sharp melting ranges (e.g., 82–83°C for reduced products) indicate purity .

- NMR Spectroscopy : Confirm functional groups (e.g., nitrile peaks at ~110–120 ppm in ¹³C NMR) and aromatic protons .

Q. What safety precautions are recommended when handling nitrile-containing compounds like this compound?

Nitriles require strict safety protocols:

- Use fume hoods and personal protective equipment (gloves, goggles).

- Store at 0–6°C for stability, as seen with structurally similar nitriles .

- Follow disposal guidelines for toxic intermediates, referencing safety data sheets (SDS) for nitrile analogs .

Advanced Research Questions

Q. How can solvent selection and crystallization protocols be tailored to improve isolation efficiency of this compound intermediates?

Solvent polarity critically affects crystallization. For example, ethyl acetate/ethanol mixtures enabled efficient crystallization of 3,4,5-trimethoxyphenyl-1-nitroethane (92% yield) by partitioning hydrophobic intermediates into the organic phase . Slow cooling and seeding techniques can enhance crystal quality, as demonstrated in related nitrile syntheses .

Q. What mechanistic insights guide the optimization of reducing agents in the synthesis of this compound derivatives?

NaBH₄ is effective for selective reduction of nitro groups to amines without disrupting methoxy or nitrile functionalities. In a related synthesis, NaBH₄ in ethanol/ethyl acetate at 0°C minimized side reactions, achieving 92% yield . Alternative agents (e.g., LiAlH₄) may require anhydrous conditions but could improve selectivity for specific intermediates.

Q. When synthesizing this compound, how should researchers address discrepancies between TLC purity indicators and NMR spectral data?

Co-elution in TLC can mask impurities. Orthogonal methods like HPLC or ¹H/¹³C NMR are essential for resolving such issues. For example, in a synthesis of 3,4,5-trimethoxybenzoic acid, NMR confirmed structural integrity despite TLC showing a single spot . Adjusting solvent systems (e.g., hexane/ethyl acetate gradients) or using 2D NMR (e.g., HSQC, COSY) can further clarify structural ambiguities .

Q. How can one-pot multi-step reactions be designed to streamline the synthesis of this compound?

A one-pot approach (reduction, chlorination, cyanation, hydrolysis) was successfully applied to synthesize 3,4,5-trimethoxyphenyl acetic acid with 64.2% yield . Adapting this strategy for nitrile formation could minimize intermediate isolation steps. For example, in situ generation of nitriles via Rosenmund-von Braun or nucleophilic substitution reactions may improve efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.